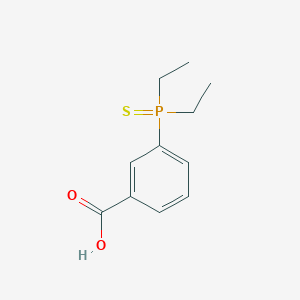![molecular formula C16H19NO4S B5888540 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5888540.png)
4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GW 6471 and is a selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα).
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is through the selective antagonism of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis. The selective antagonism of PPARα by 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide leads to a decrease in the expression of genes involved in fatty acid oxidation and an increase in the expression of genes involved in glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide have been extensively studied. The compound has been shown to decrease plasma triglyceride levels, increase insulin sensitivity, and reduce hepatic steatosis in animal models of metabolic disorders. In addition, 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide in lab experiments include its selectivity for the peroxisome proliferator-activated receptor alpha (PPARα) and its potential therapeutic applications in the treatment of metabolic disorders. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide. One direction is the investigation of its potential therapeutic applications in the treatment of metabolic disorders such as dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease. Another direction is the study of its anti-inflammatory effects in animal models of inflammatory diseases. Additionally, the development of more stable and soluble analogs of 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide could lead to improved effectiveness in experimental settings.
Métodos De Síntesis
The synthesis of 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is a multistep process that involves the reaction of 4-methylphenol with 2-chloroethylsulfonate to form the intermediate, 2-(4-methylphenoxy)ethyl sulfonate. This intermediate is then reacted with 4-methoxyaniline in the presence of a base to form the final product, 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide. The purity of the compound can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the study of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, inflammation, and glucose homeostasis. The selective antagonism of PPARα by 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease.
Propiedades
IUPAC Name |
4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-13-3-5-15(6-4-13)21-12-11-17-22(18,19)16-9-7-14(20-2)8-10-16/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBAJKHMPBGPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[4-(diethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5888467.png)






![4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5888526.png)
![5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5888530.png)
![2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5888544.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5888548.png)
![7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5888553.png)
![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5888556.png)